A-315675

influenza neuraminidase inhibition Ki value enzyme kinetics

A-315675 provides unique value in oseltamivir-resistance studies: it exhibits only a 2.5-fold IC50 increase against the H274Y N1 mutant versus oseltamivir's 754-fold loss. With a 10-hour neuraminidase dissociation half-time (vs. 33 min for oseltamivir carboxylate), it is a critical reference for phenotyping isolates and broad-spectrum B strain assays. Ideal for antiviral surveillance and next-generation inhibitor R&D.

Molecular Formula C17H30N2O4
Molecular Weight 326.4 g/mol
CAS No. 335679-69-1
Cat. No. B1664738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-315675
CAS335679-69-1
SynonymsA 315675
A-315675
A315675
Molecular FormulaC17H30N2O4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCCC(C)(C(C1C(CC(N1)C(=O)O)C=CC)NC(=O)C)OC
InChIInChI=1S/C17H30N2O4/c1-6-8-12-10-13(16(21)22)19-14(12)15(18-11(3)20)17(4,23-5)9-7-2/h6,8,12-15,19H,7,9-10H2,1-5H3,(H,18,20)(H,21,22)/b8-6-/t12-,13-,14-,15-,17+/m1/s1
InChIKeyUUVKABIGWGMYCE-FLMGFEAJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-315675 (CAS 335679-69-1): Pyrrolidine-Based Neuraminidase Inhibitor with Differentiated Binding Kinetics and Antiviral Spectrum


A-315675 is a pyrrolidine-based small-molecule influenza neuraminidase (NA) inhibitor developed at Abbott Laboratories as a candidate anti-influenza therapeutic [1]. The compound belongs to the neuraminidase inhibitor (NAI) class and exhibits a distinct pyrrolidine core scaffold that differs from the cyclohexene framework of oseltamivir and the dihydropyran scaffold of zanamivir [2]. A-315675 demonstrates potent inhibition of influenza A N1, N2, and N9 as well as influenza B neuraminidases, with activity comparable to or exceeding that of clinically approved NAIs in enzymatic assays [3]. The compound was advanced to preclinical evaluation with its orally bioavailable isopropyl ester prodrug, A-322278 [1].

Why A-315675 Cannot Be Interchanged with Oseltamivir, Zanamivir, or Peramivir in Specialized Antiviral Research


Neuraminidase inhibitors within the same therapeutic class exhibit pronounced differences in dissociation kinetics, antiviral spectrum across influenza subtypes, and cross-resistance profiles. A-315675 demonstrates a dissociation half-time from influenza neuraminidase of approximately 10 hours, which is 18-fold longer than the 33-minute half-time of oseltamivir carboxylate [1]. Against influenza B strains, A-315675 exhibits substantially greater potency than oseltamivir carboxylate, whereas the two compounds are comparable against influenza A strains [1]. Critically, A-315675 retains near-wild-type potency against common oseltamivir-resistant mutations including H274Y and N294S in N1 neuraminidase, whereas oseltamivir carboxylate shows 754-fold and 197-fold increases in IC50 values against these same variants [2]. These fundamental differences in binding kinetics, subtype-specific antiviral activity, and resistance profiles preclude the assumption of functional equivalence and require compound-specific selection based on the precise experimental or clinical context.

A-315675 Quantitative Differentiation: Head-to-Head Comparisons Against Clinical Neuraminidase Inhibitors


Ki Values Against Influenza A and B Neuraminidases: A-315675 vs. Oseltamivir Carboxylate, Zanamivir, and BCX-1812

A-315675 demonstrates Ki values comparable to or lower than oseltamivir carboxylate, zanamivir, and BCX-1812 across influenza A N1, N2, N9, and B neuraminidases. Against A/Tokyo/3/67 (H3N2) neuraminidase, A-315675 exhibits a Ki of 0.024 nM, compared to 0.36 nM for oseltamivir carboxylate, representing a 15-fold lower dissociation equilibrium constant. Against B/Memphis/3/89 neuraminidase, A-315675 (Ki = 0.31 nM) shows approximately 3-fold greater potency than oseltamivir carboxylate (Ki = 0.86 nM) [1].

influenza neuraminidase inhibition Ki value enzyme kinetics

Neuraminidase Dissociation Half-Time: A-315675 vs. Oseltamivir Carboxylate

A-315675 exhibits substantially slower dissociation from influenza neuraminidase compared to oseltamivir carboxylate. The half-time for dissociation of A-315675 from B/Memphis/3/89 neuraminidase is approximately 10 hours, compared to only 33 minutes for oseltamivir carboxylate, representing an 18-fold longer target residence time. Against A/Tokyo/3/67 (H3N2) neuraminidase, A-315675 dissociates approximately 12-fold more slowly than oseltamivir carboxylate, with a half-time for dissociation also measured in hours [1]. The koff value for A-315675 from B/Memphis/3/89 neuraminidase measured by dilution method was 0.0715 h⁻¹, compared to 0.872 h⁻¹ for oseltamivir carboxylate [1].

binding kinetics dissociation rate target residence time

Anti-Influenza B Virus Potency in Cell Culture: A-315675 vs. Oseltamivir Carboxylate

Against a panel of influenza B clinical isolates, A-315675 demonstrates significantly greater potency than oseltamivir carboxylate in cell culture. In plaque reduction assays, A-315675 EC50 values against influenza B isolates were 3- to 7-fold lower (more potent) than those of oseltamivir carboxylate [1]. In contrast, A-315675 and oseltamivir carboxylate exhibited comparable potencies against A/H1N1 and A/H3N2 influenza virus clinical isolates in the same assay system [1].

influenza B virus EC50 plaque reduction assay

Activity Against Oseltamivir-Resistant H274Y (H275Y) and N294S N1 Neuraminidase Mutants: A-315675 vs. Oseltamivir

A-315675 retains near-wild-type potency against clinically relevant oseltamivir-resistant N1 neuraminidase mutants. Against recombinant N1 neuraminidase containing the H274Y mutation (associated with oseltamivir resistance), A-315675 IC50 increased by only 2.5-fold relative to wild-type, whereas oseltamivir carboxylate IC50 increased by 754-fold. Against the N294S N1 mutant, A-315675 IC50 increased 2-fold, compared to a 197-fold increase for oseltamivir carboxylate [1]. In a separate study using clinical isolates and recombinant viruses, the H275Y (H274Y by N2 numbering) variant remained sensitive to A-315675, while showing substantially elevated IC50s against oseltamivir and peramivir [2].

oseltamivir resistance H274Y mutation cross-resistance

Activity Against Oseltamivir-Resistant E119V and R292K N2 Neuraminidase Mutants: A-315675 vs. Oseltamivir

A-315675 demonstrates minimal cross-resistance to N2 neuraminidase mutations that confer high-level resistance to oseltamivir. Against recombinant N2 neuraminidase containing the E119V mutation, A-315675 IC50 increased by only 1.5-fold relative to wild-type, whereas oseltamivir carboxylate IC50 increased by 1,016-fold. Against the R292K N2 mutant, A-315675 IC50 increased 13-fold, compared to >10,000-fold for oseltamivir carboxylate [1]. In a separate study, A-315675 (IC50 <10 nM) effectively inhibited enzyme activity of oseltamivir-resistant variants carrying the R292K substitution, whereas peramivir showed reduced susceptibility against these same variants [2].

oseltamivir resistance E119V mutation R292K mutation

In Vivo Efficacy in Oseltamivir-Resistant H274Y Influenza A/H1N1 Mouse Model: A-322278 (Prodrug of A-315675) vs. Oseltamivir

The orally bioavailable prodrug A-322278, which delivers the active moiety A-315675, demonstrates superior in vivo efficacy compared to oseltamivir against the H274Y oseltamivir-resistant influenza A/H1N1 mutant in mice. In a prophylactic setting (drug administered 4 hours pre-infection), A-322278 at 1 mg/kg and 10 mg/kg completely prevented mortality in mice infected with the H274Y mutant, while oseltamivir at the same doses failed to reduce mortality. Lung viral titers were reduced by approximately 2 log10 with A-322278 prophylaxis, compared to only 1 log10 reduction with oseltamivir [1]. In therapeutic administration (48 hours post-infection), A-322278 at 10 mg/kg reduced mortality from 100% to 25%, whereas oseltamivir showed no significant mortality benefit [1].

in vivo efficacy H274Y mutant prodrug A-322278

A-315675 Application Scenarios for Antiviral Research and Drug Development


Characterization of Oseltamivir-Resistant Influenza A/H1N1 Isolates

A-315675 serves as a critical reference compound for phenotyping influenza A/H1N1 clinical isolates suspected of carrying oseltamivir resistance mutations. The compound's 2.5-fold IC50 increase against H274Y (H275Y) N1 mutants compared to wild-type, versus oseltamivir's 754-fold increase, provides a clear diagnostic signal for differentiating wild-type from resistant variants [1]. This property enables its use in antiviral susceptibility surveillance panels and resistance monitoring studies as validated in multi-assay evaluations of pandemic and seasonal H1N1 viruses [2].

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Based Neuraminidase Inhibitors

The pyrrolidine core scaffold of A-315675 distinguishes it structurally from the cyclohexene (oseltamivir) and dihydropyran (zanamivir) frameworks, providing a unique chemical template for SAR investigations [1]. The availability of detailed synthetic methodology and stereochemical characterization [2] supports its use as a starting point or comparator in medicinal chemistry programs aimed at developing next-generation neuraminidase inhibitors with improved resistance profiles or pharmacokinetic properties.

In Vitro Evaluation of Antiviral Candidates Against Influenza B Viruses

Given A-315675's 3- to 7-fold greater potency than oseltamivir carboxylate against influenza B clinical isolates in cell culture [1], it is particularly suited as a positive control or benchmark compound in assays focused on influenza B virus replication. This differential potency profile addresses a known limitation of existing NAIs and supports its inclusion in screening cascades for broad-spectrum influenza antiviral discovery.

In Vivo Proof-of-Concept Studies for Oseltamivir-Resistant Influenza Models

The orally bioavailable prodrug A-322278, which yields A-315675 as the active circulating moiety, provides a validated tool for in vivo efficacy studies against oseltamivir-resistant influenza A/H1N1 (H274Y) in murine models [1]. The demonstrated reduction in mortality (25% vs. 75% with oseltamivir) and 2-log10 reduction in lung viral titers with therapeutic dosing [1] establishes this compound pair as a useful comparator in animal studies evaluating novel interventions against drug-resistant influenza.

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